REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:18]=[CH:17][C:9]([CH2:10][CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1)(=[O:5])=[O:4].[OH-].[Na+]>O>[CH3:2][S:3]([C:6]1[CH:7]=[CH:8][C:9]([CH2:10][CH:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:17][CH:18]=1)(=[O:5])=[O:4] |f:0.1,2.3|
|
Name
|
4-[4-(Methylsulfonyl)benzyl]piperidine hydrochloride
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C1=CC=C(CC2CCNCC2)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (10 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether (10 mL) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(CC2CCNCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 712 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |